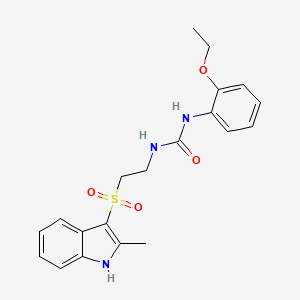

1-(2-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

Properties

IUPAC Name |

1-(2-ethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-3-27-18-11-7-6-10-17(18)23-20(24)21-12-13-28(25,26)19-14(2)22-16-9-5-4-8-15(16)19/h4-11,22H,3,12-13H2,1-2H3,(H2,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNHDVODLEVCCIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. The structure of this compound suggests that it may interact with various biological targets, which could lead to therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

The biological activity of this compound primarily arises from its ability to modulate signaling pathways associated with cancer cell proliferation and inflammation. The presence of the indole moiety is particularly relevant, as indole derivatives are known for their anticancer properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.46 |

| HepG2 | 0.71 |

| A549 | 0.08 |

These values indicate that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects in animal models. It has been shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in inflammatory diseases.

Case Study 1: MCF-7 Cell Line

A study conducted by Zhang et al. reported that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, as evidenced by increased levels of cytochrome c in the cytosol.

Case Study 2: A549 Cell Line

In another investigation, the compound was tested on A549 lung cancer cells. The results indicated a potent inhibition of cell proliferation with an IC50 value of 0.08 µM. Flow cytometry analysis revealed that the compound causes G0/G1 phase arrest, suggesting its potential use in targeting lung cancer.

Comparison with Similar Compounds

Structural Analogues in Sulfonylurea Therapeutics

Glimepiride (1-(p-(2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea)

- Structural Differences :

- Glimepiride features a trans-4-methylcyclohexyl group instead of the 2-ethoxyphenyl group.

- The sulfonyl group in glimepiride is attached to a pyrroline-carboxamidoethyl chain, whereas the target compound’s sulfonyl links to a 2-methylindole.

- Functional Implications :

- Glimepiride’s cyclohexyl group enhances selectivity for pancreatic β-cell sulfonylurea receptors, reducing off-target effects. The target compound’s ethoxyphenyl group may alter receptor affinity or tissue distribution.

- Both compounds retain the urea backbone, critical for hydrogen bonding in receptor interactions, but glimepiride’s third-generation design prioritizes rapid action and prolonged duration .

Table 1: Key Structural and Functional Comparisons

| Compound | Core Structure | Key Substituents | Therapeutic Relevance |

|---|---|---|---|

| Target Compound | Urea | 2-Ethoxyphenyl, 2-methylindole-sulfonylethyl | Undocumented (Potential NIDDM) |

| Glimepiride | Urea | trans-4-Methylcyclohexyl, pyrroline-sulfonyl | Type 2 Diabetes (Approved) |

| 1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea | Urea | 2-Methylphenyl, indol-3-ylethyl | Research-stage (Unspecified) |

Indole- and Sulfonyl-Containing Derivatives

1-[2-(1H-Indol-3-yl)ethyl]-3-(2-methylphenyl)urea ()

- Structural Differences :

- Lacks the sulfonyl bridge; instead, it has a direct ethyl linkage between the indole and urea.

- The 2-methylphenyl group may reduce steric hindrance compared to the target compound’s ethoxyphenyl.

- Functional Implications :

Synthetic Thieno[3,4-c]pyrrole Derivatives ()

- Structural Differences: Features a thieno-pyrrole core instead of urea. Includes methoxy and ethoxy groups on the phenyl ring, similar to the target compound’s ethoxyphenyl.

- Functional Implications: The thieno-pyrrole system may confer distinct electronic properties, influencing redox activity or enzyme inhibition.

Fluorinated Sulfonyl Compounds ()

- Structural Differences :

- Compounds like 3-[1-(2-thienyl)-2-(tridecafluorohexylsulfonyl)ethyl]-2,4-pentanedione feature highly fluorinated sulfonyl chains.

- Functional Implications: Fluorination enhances chemical stability and hydrophobicity but may introduce toxicity concerns. The target compound’s non-fluorinated design likely prioritizes biodegradability over extreme stability .

Q & A

Q. Optimization Strategies :

- Monitor reactions using TLC/HPLC to track intermediate purity .

- Adjust solvent polarity (e.g., switch from DMF to dichloromethane for sterically hindered steps).

- Optimize temperature: Lower temperatures (0–5°C) reduce side reactions during sulfonylation .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure and purity?

Q. Basic

- NMR Spectroscopy : 1H/13C NMR confirms the presence of the ethoxyphenyl (δ 1.3–1.5 ppm for -OCH2CH3), indole (δ 7.0–8.5 ppm for aromatic protons), and urea (-NH peaks at δ 5.5–6.5 ppm) .

- Mass Spectrometry (HRMS) : Validates molecular weight (expected [M+H]+: ~444.5 g/mol) .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for high-resolution crystal structure determination, particularly to resolve stereochemistry of the sulfonylethyl linkage .

Q. Purity Analysis :

- HPLC : Employ a C18 column with acetonitrile/water gradient (90:10 to 50:50) for >95% purity thresholds .

How can researchers investigate the compound’s potential as an IDO1 inhibitor, and what experimental models are appropriate?

Advanced

Methodology :

In Vitro Enzyme Assays : Measure IDO1 activity in recombinant human enzyme preparations using a colorimetric assay (tryptophan-to-kynurenine conversion monitored at 360 nm). Include positive controls (e.g., epacadostat) .

Cell-Based Models : Test cytotoxicity and IDO1 inhibition in cancer cell lines (e.g., MDA-MB-231 breast cancer cells) using IC50 dose-response curves .

Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding to the IDO1 heme pocket, focusing on interactions between the sulfonylethyl group and active-site residues .

Q. Data Interpretation :

- Compare IC50 values with known inhibitors to assess potency.

- Validate target engagement via Western blot (IDO1 expression post-treatment) .

What strategies are recommended to resolve contradictions in biological activity data across studies?

Q. Advanced

Orthogonal Assays : Confirm anti-proliferative activity using both MTT and colony formation assays to rule out assay-specific artifacts .

Structural Reanalysis : Verify compound identity via X-ray crystallography or 2D NMR (e.g., HSQC) to exclude batch-specific impurities .

Computational Modeling : Use molecular dynamics simulations (AMBER/CHARMM) to assess whether structural flexibility explains variable binding affinities .

Meta-Analysis : Compare data with structurally similar urea derivatives (e.g., fluorophenyl or chlorophenyl analogs) to identify substituent-dependent trends .

What are the key considerations in designing solubility and stability studies for this compound?

Q. Basic

- Solubility Profiling : Test in PBS (pH 7.4), DMSO, and simulated gastric fluid. Use UV-Vis spectroscopy or nephelometry to quantify solubility .

- Stability Studies :

- Thermal Stability : Incubate at 4°C, 25°C, and 37°C for 1–4 weeks; analyze degradation via HPLC .

- Photostability : Expose to UV light (300–400 nm) and monitor by NMR for structural changes .

- pH-Dependent Stability : Assess hydrolysis of the urea moiety in buffers (pH 2–9) using LC-MS .

How can the compound’s binding mode to biological targets be elucidated using computational and experimental methods?

Q. Advanced

X-ray Crystallography : Co-crystallize the compound with IDO1 or a surrogate protein (e.g., human serum albumin) to resolve binding interactions at <2.0 Å resolution .

Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to immobilized targets .

Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic driving forces .

Mutagenesis Studies : Engineer IDO1 mutants (e.g., F226A, R231A) to validate critical residues for binding .

Q. Tables

| Synthetic Optimization Parameters | Impact on Yield |

|---|---|

| Solvent polarity (DMF vs. dichloromethane) | Higher polarity improves sulfonylation |

| Catalyst (DMAP vs. triethylamine) | DMAP enhances urea coupling efficiency |

| Temperature control (0–5°C vs. RT) | Reduces hydrolysis side reactions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.